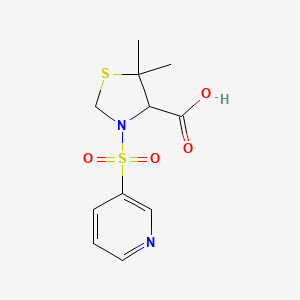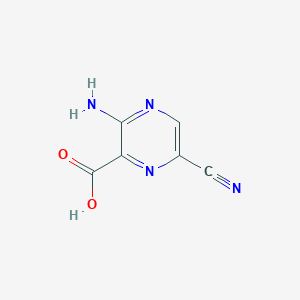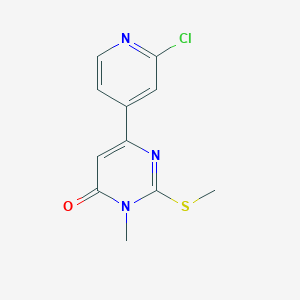![molecular formula C12H8BrN3 B13897253 2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine](/img/structure/B13897253.png)
2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine is a heterocyclic compound that features a pyrazolo[1,5-b]pyridazine core substituted with a 4-bromophenyl group. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzoyl chloride with hydrazine to form 4-bromophenylhydrazine, which is then reacted with a suitable pyridazine derivative to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-b]pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways.
Chemical Research:
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context in which the compound is studied .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Pyridazine Derivatives: Compounds like pyridazinone share the pyridazine core but have different substituents and properties.
Uniqueness
2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine is unique due to its specific substitution pattern and the resulting biological activities. Its bromophenyl group and pyrazolo[1,5-b]pyridazine core confer distinct chemical reactivity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H8BrN3 |
|---|---|
Peso molecular |
274.12 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)pyrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C12H8BrN3/c13-10-5-3-9(4-6-10)12-8-11-2-1-7-14-16(11)15-12/h1-8H |
Clave InChI |
GUTYBFCVYFJTRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=NN2N=C1)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide](/img/structure/B13897183.png)

![tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13897202.png)
![Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13897220.png)




![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13897240.png)


![3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride](/img/structure/B13897251.png)
